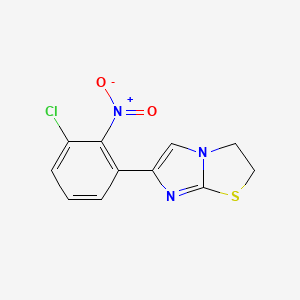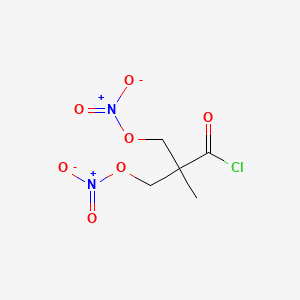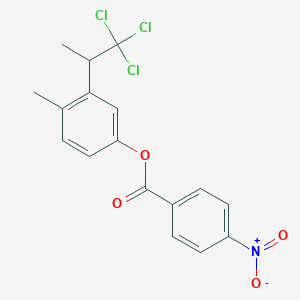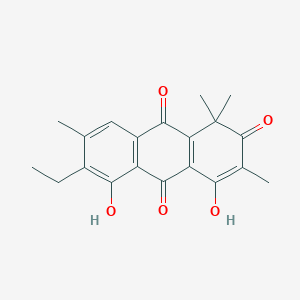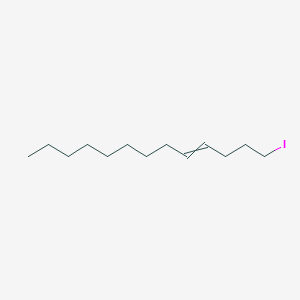![molecular formula C20H18O3 B14343512 4,4'-[(2-Methoxyphenyl)methylene]diphenol CAS No. 102077-86-1](/img/structure/B14343512.png)
4,4'-[(2-Methoxyphenyl)methylene]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2-Methoxyphenyl)methylene]diphenol is an organic compound with the molecular formula C20H18O3 It is a derivative of diphenol, where the phenolic groups are connected through a methylene bridge substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Methoxyphenyl)methylene]diphenol typically involves the condensation of 2-methoxybenzaldehyde with bisphenol A under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sulfuric acid as catalysts, and sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
In an industrial setting, the production of 4,4’-[(2-Methoxyphenyl)methylene]diphenol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-Methoxyphenyl)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The methoxy group can be reduced to a hydroxyl group using strong reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
4,4’-[(2-Methoxyphenyl)methylene]diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[(2-Methoxyphenyl)methylene]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A related compound with two phenolic groups connected by a methylene bridge, but without the methoxy substitution.
4,4’-Methylenebis(phenyl isocyanate): Another related compound used in the production of polyurethanes, differing in the presence of isocyanate groups instead of phenolic groups.
Uniqueness
4,4’-[(2-Methoxyphenyl)methylene]diphenol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
102077-86-1 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-(2-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-23-19-5-3-2-4-18(19)20(14-6-10-16(21)11-7-14)15-8-12-17(22)13-9-15/h2-13,20-22H,1H3 |
InChI Key |
DEEPZVNOHXHLTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


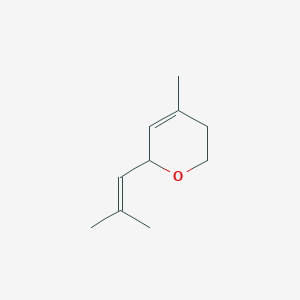
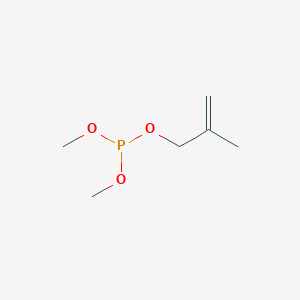

![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)

![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
